molecular formula C10H8F4O3 B1401353 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 1261828-37-8

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid

Cat. No. B1401353
M. Wt: 252.16 g/mol
InChI Key: OXUSROHJYYUZSB-UHFFFAOYSA-N
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Description

“3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid” is an organic compound with the CAS Number: 1261828-37-8 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . The compound is shipped at ambient temperature .

Scientific Research Applications

Synthesis and Utility in Organic Compounds

  • 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid is utilized in the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, which are important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
  • Its derivatives play a role in the formation of complexes with phosphazene-(eta 6-arene)chromium tricarbonyl, highlighting its significance in organometallic chemistry (Allcock et al., 1991).

Involvement in Fluorine Chemistry

  • The compound is part of active research in the chemistry of fluorine-containing derivatives, such as 1,2,4-triazole-3-thione, due to their greater lipophilicity and reduced toxicity compared to non-fluorinated analogs (Holovko-Kamoshenkova et al., 2020).

Role in Synthesis of Heterocyclic Compounds

  • It serves as a starting material in the synthesis of various heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones, demonstrating its versatility in organic synthesis (Soliman et al., 2010).

Contributions to Molecular Design

  • This acid is involved in the synthesis of metal complexes, playing a role in the study of halogen-halogen interactions, specifically fluoro-fluoro contact, which has implications in the field of molecular design and magnetic properties (Liu et al., 2011).

Application in Photocrosslinking

  • The compound is used in the synthesis of new cleavable carbenegenerating reagents for photocrosslinking experiments in molecular biology, indicating its potential in biological research applications (Kogon et al., 1992).

Involvement in Polymer Synthesis

  • It is involved in the synthesis of novel arylene ether polymers, which exhibit high glass-transition temperatures and solubility in various organic solvents, pointing towards its use in the field of polymer science and material engineering (Huang et al., 2007).

properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSROHJYYUZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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